Droperidol Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

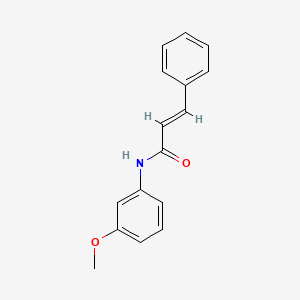

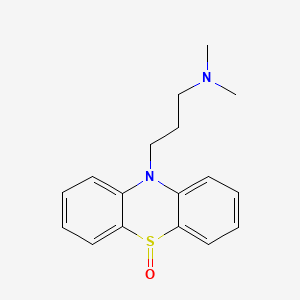

Droperidol Impurity D, also known as Droperidol EP Impurity C, is a compound related to Droperidol . Droperidol is an organofluorine compound that is haloperidol in which the hydroxy group has been eliminated with the introduction of a double bond in the piperidine ring, and the 4-chlorophenyl group has been replaced by a benzimidazol-2-on-1-yl group .

Synthesis Analysis

The synthesis of Droperidol and its impurities has been studied using ultra-performance liquid chromatography (UPLC). The UPLC method was developed and validated for the determination of domperidone in the presence of its process impurities and droperidol .Molecular Structure Analysis

The molecular formula of Droperidol Impurity D is C22H19FN3O2. Cl, and its molecular weight is 376.41 . The structure of Droperidol is well documented in the literature .Chemical Reactions Analysis

Droperidol and its impurities have been analyzed using a rapid UPLC method. The method demonstrated a reduction in analysis time of 40%, allowing for a much higher sample throughput .Physical And Chemical Properties Analysis

The physical and chemical properties of Droperidol have been studied extensively. The molecular weight of Droperidol is 379.4 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Research

“Droperidol Impurity D” is used in pharmaceutical research as a reference standard . It is supplied with detailed characterization data compliant with regulatory guidelines . This impurity can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application .

Solid-State Accelerated Autoxidation Methods

“Droperidol Impurity D” is used in the study of solid-state accelerated autoxidation methods . In this research, solid droperidol (DPD) was selected as the model drug . A common free-radical initiator, 2,2′-azobisisobutyronitrile (AIBN), was used to induce autoxidation in solutions . The study highlights the practical challenges for conducting accelerated solid-state stress studies to assess the autoxidation susceptibility of drugs using traditional free-radical initiators .

Ultra-Performance Liquid Chromatography (UPLC)

“Droperidol Impurity D” is used in the development and validation of new rapid UPLC methods for the analysis of domperidol, its impurities, and droperidol . The analysis time was reduced by 40% from the currently utilized Eur. Pharm. method, allowing for a much higher sample throughput .

Mecanismo De Acción

Target of Action

Droperidol Impurity D, also known as Droperidol N-Oxide , is a derivative of Droperidol, a butyrophenone antipsychotic . The primary target of Droperidol and its derivatives is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of neurological processes including motor control, cognition, and reward.

Mode of Action

It is believed to function similarly to droperidol, which causes a cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system .

Biochemical Pathways

The biochemical pathways affected by Droperidol Impurity D are likely to be similar to those affected by Droperidol. Droperidol acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity . By blocking dopamine receptors, Droperidol can affect various dopamine-mediated biochemical pathways, leading to its therapeutic effects.

Pharmacokinetics

Droperidol, the parent compound, is known to be metabolized in the liver . The elimination half-life of Droperidol is approximately 2.3 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Droperidol Impurity D and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of Droperidol Impurity D are expected to be similar to those of Droperidol. Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used for the control of agitation in acute psychoses .

Direcciones Futuras

Droperidol is an effective and safe option for the treatment of acute agitation, migraine, nausea, and pain for patients in the ED setting . As Droperidol becomes more widely available for use in the US market, healthcare professionals need to familiarize themselves with how to dose and monitor Droperidol for safe and effective use .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Droperidol Impurity D involves the conversion of Droperidol to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Droperidol", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Droperidol in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the impurity with ethyl acetate.", "Step 5: Wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Droperidol Impurity D." ] } | |

Número CAS |

466118-75-2 |

Fórmula molecular |

C22H22FN3O3 |

Peso molecular |

395.44 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)